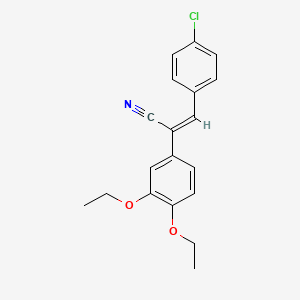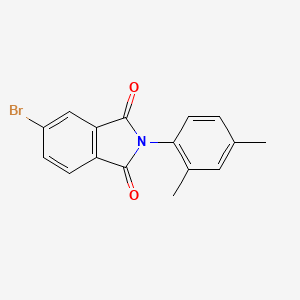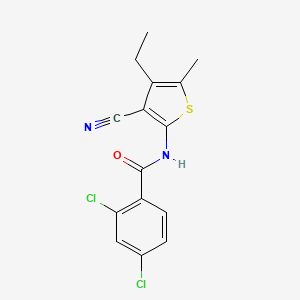
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide, also known as BMD-104, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMD-104 belongs to the family of benzamides, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects. In
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide involves its interaction with various cellular targets such as enzymes, receptors, and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression and cellular processes such as apoptosis and cell cycle arrest. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has also been shown to modulate the activity of various receptors such as dopamine receptors and opioid receptors, which are involved in the regulation of pain and addiction.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit various biochemical and physiological effects depending on the target and the concentration used. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to induce apoptosis and cell cycle arrest by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuronal cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to protect against oxidative stress and apoptosis by activating the Nrf2 pathway and inhibiting the JNK pathway.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, such as its high purity and yield, its ability to modulate various cellular targets, and its potential therapeutic applications. However, there are also limitations to its use, such as its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide, such as its potential use in combination therapy with other drugs, its optimization for specific targets and diseases, and its development as a drug candidate. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide in high yield and purity.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to protect neuronal cells from oxidative stress and apoptosis.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-20-15-10-12(23-2)4-5-13(15)17(19)18-11-3-6-14-16(9-11)22-8-7-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFIRFJGFVGUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)



![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)
